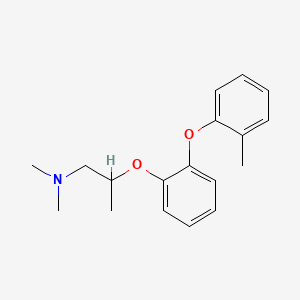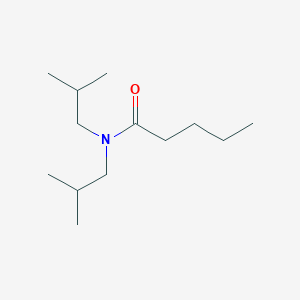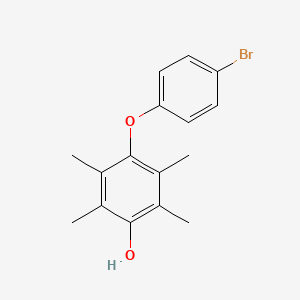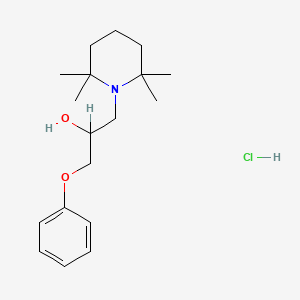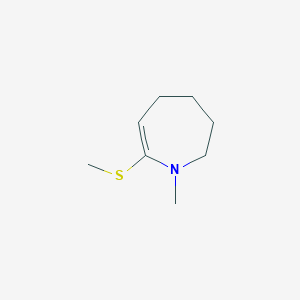
1H-Azepine, 2,3,4,5-tetrahydro-1-methyl-7-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine, 2,3,4,5-tetrahydro-1-methyl-7-(methylthio)- is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing rings that have significant importance in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of a methyl group at the first position and a methylthio group at the seventh position, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, 2,3,4,5-tetrahydro-1-methyl-7-(methylthio)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the commercially available 3-phenylpropan-1-amine can be acylated with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to yield the desired azepine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Azepine, 2,3,4,5-tetrahydro-1-methyl-7-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce the corresponding amine.
Applications De Recherche Scientifique
1H-Azepine, 2,3,4,5-tetrahydro-1-methyl-7-(methylthio)- has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1H-Azepine, 2,3,4,5-tetrahydro-1-methyl-7-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzazepine: Another seven-membered nitrogen-containing ring with different substituents.
1H-Diazepine: Contains two nitrogen atoms in the ring, offering different chemical and biological properties.
1H-Oxazepine: Contains an oxygen atom in the ring, influencing its reactivity and applications.
Uniqueness
1H-Azepine, 2,3,4,5-tetrahydro-1-methyl-7-(methylthio)- is unique due to the presence of both a methyl and a methylthio group, which can significantly impact its chemical behavior and biological activity. This combination of substituents is not commonly found in other azepine derivatives, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
25355-54-8 |
|---|---|
Formule moléculaire |
C8H15NS |
Poids moléculaire |
157.28 g/mol |
Nom IUPAC |
1-methyl-7-methylsulfanyl-2,3,4,5-tetrahydroazepine |
InChI |
InChI=1S/C8H15NS/c1-9-7-5-3-4-6-8(9)10-2/h6H,3-5,7H2,1-2H3 |
Clé InChI |
ZCDCAJNQYGAMLT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



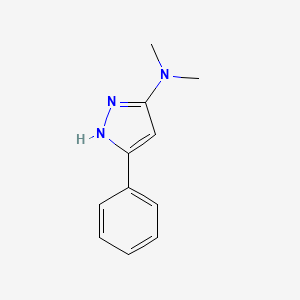

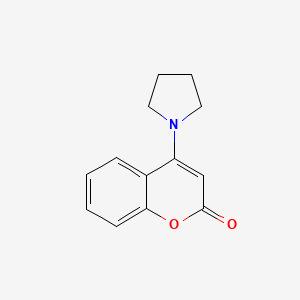

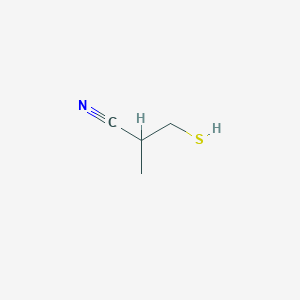
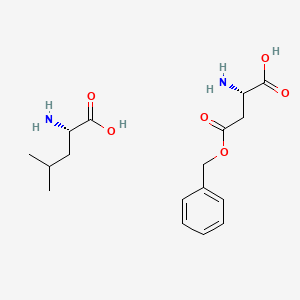
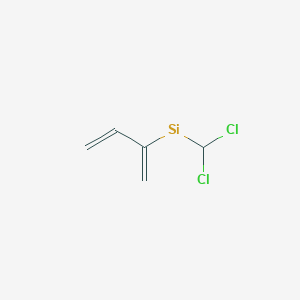
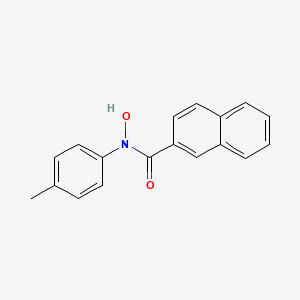
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
